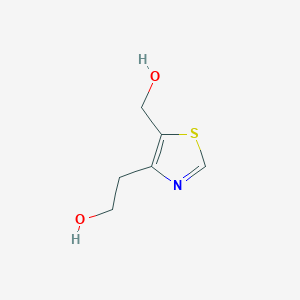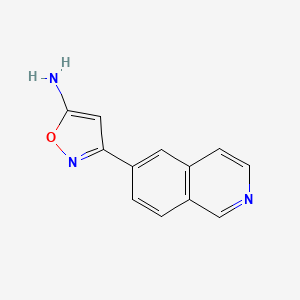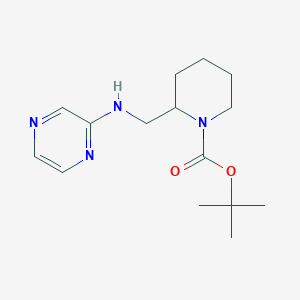![molecular formula C15H13N3O2S B8717986 Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate CAS No. 64064-30-8](/img/structure/B8717986.png)
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse range of applications. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core substituted with a phenylsulfanyl group and a carbamate moiety. These structural elements contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate typically involves a multi-step process. One common method includes the condensation of appropriately substituted 2-aminopyridine with methyl chloroacetylcarbamate. This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Various nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted carbamates
Scientific Research Applications
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anthelmintic properties, showing efficacy against a broad range of helminths.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group is believed to play a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity. The carbamate moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Contains an imidazo[1,2-a]pyridine core with different substituents.
Uniqueness
Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfanyl and carbamate moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
64064-30-8 |
|---|---|
Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
methyl N-(6-phenylsulfanylimidazo[1,2-a]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)17-13-10-18-9-12(7-8-14(18)16-13)21-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
InChI Key |
AZVVTQGWPFAASW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CN2C=C(C=CC2=N1)SC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B8717921.png)






![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)




![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8718000.png)
